Boronic acid, B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-
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Description
Boronic acid, B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]- is a useful research compound. Its molecular formula is C13H11BClNO3 and its molecular weight is 275.50 g/mol. The purity is usually 95%.
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Biological Activity
Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-boronic acid is particularly notable for its potential applications in cancer therapy, especially as an antiandrogen agent. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Boronic acids function primarily through their ability to interact with various biological targets. They can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. This characteristic is particularly useful in targeting proteasomes and other enzymes involved in cancer cell proliferation.
Anticancer Activity
Recent studies have demonstrated that B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-boronic acid exhibits significant antiproliferative activity against several cancer cell lines. Notably, it has shown promising results against prostate cancer cells.
Case Study: Prostate Cancer Cell Lines
In a study evaluating the antiproliferative effects of various boronic acid derivatives, the compound was tested against the LAPC-4 prostate cancer cell line. The results indicated an IC50 value of 19.2 μM , which was significantly lower than that of flutamide (IC50 = 60.5 μM) and demonstrated a selectivity index (SI) of 7.2 . This suggests that the compound may be more effective than existing therapies.
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
B-[4-[[(2-chlorophenyl)amino]carbonyl]phenyl]-boronic acid | 19.2 | 7.2 |
Flutamide | 60.5 | 1.3 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the boronic acid structure can significantly influence its biological activity. For instance, the presence of a chlorine atom in specific positions enhances the anticancer efficacy by improving binding affinity to androgen receptors .
Other Biological Activities
Beyond anticancer properties, boronic acids have demonstrated a range of biological activities:
- Antibacterial Activity : Boronic acids have been found to inhibit bacterial growth by targeting specific enzymes essential for bacterial cell wall synthesis.
- Antiviral Activity : Certain derivatives exhibit activity against viral infections by interfering with viral replication mechanisms .
- Anti-inflammatory Effects : Some boron-containing compounds have shown potential in reducing inflammation through various pathways .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of boronic acids indicates favorable absorption and distribution characteristics, making them suitable candidates for drug development. Importantly, studies suggest that these compounds exhibit lower toxicity compared to traditional chemotherapeutics, enhancing their therapeutic index .
Properties
IUPAC Name |
[4-[(2-chlorophenyl)carbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZTRLIHUGIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.